Cas no 3999-10-8 (5-phenyl-2H-tetrazole)

5-phenyl-2H-tetrazole structure
5-phenyl-2H-tetrazole structure
Product Name:5-phenyl-2H-tetrazole
CAS-nummer:3999-10-8
MF:C7H6N4
MW:146.14934015274
CID:925134
PubChem ID:87425
Update Time:2025-04-19

5-phenyl-2H-tetrazole Chemische en fysische eigenschappen

Naam en identificatie

    • 5-phenyl-2H-tetrazole
    • 5-Phenyl-1(H)-tetrazole
    • 5-phenyl-2-H-tetrazole
    • EINECS 241-950-8
    • NS00014422
    • UNII-L66K25GN4V
    • BBL038156
    • D70932
    • Enamine_005030
    • SCHEMBL4950
    • NSC11138
    • HMS1408E14
    • Tox21_301684
    • 5-Phenyl tetrazole
    • L66K25GN4V
    • 5-Phenyl(1H)tetrazole
    • 5-phenyl-1H-1,2,3,4-tetrazole
    • MFCD01451271
    • phenyl-tetrazole
    • SMR000419890
    • 5-Phenyl-1H-tetrazol
    • NCGC00256045-01
    • P1109
    • EN300-02959
    • 5-Phenyltetrazole
    • A23408
    • CAS-18039-42-4
    • Expandex 5PT
    • STK020781
    • NCGC00246367-01
    • 5 -Phenyltetrazole
    • IDI1_007617
    • NSC-11138
    • 5-phenyl-tetrazole
    • 5-Phenyl-1H-tetrazole, 99%
    • 5-Phenyl-2H-tetraazole, AldrichCPR
    • MFCD00022388
    • 18039-42-4
    • AE-641/00394022
    • 5-Phenyltetrazole (VAN)
    • phenyl tetrazole
    • AKOS000277280
    • 2H-Tetrazole, 5-phenyl-
    • MA 1623
    • NSC 11138
    • Kempore 50XPT
    • DB-011455
    • CS-0016050
    • Expandex OX 5PT
    • Z56887706
    • AKOS000262997
    • CHEMBL39261
    • 5-Phenyltetrazole;1H-Tetrazole, 5-phenyl-
    • W-107812
    • 3999-10-8
    • 5-phenyl-2H-1,2,3,4-tetrazole
    • DTXCID4024858
    • HMS2797H22
    • BCP21892
    • Q27282760
    • 5-Phenyl-1H-tetraazole
    • 5-Phenyl-1H-tetrazole
    • DTXSID6044858
    • (tetrazol-5-yl)benzene
    • AM20060882
    • Tetrazole, 5-phenyl-
    • AC-17071
    • CS-10905
    • BDBM50078835
    • 1H-Tetrazole, 5-phenyl-
    • Phenyltetrazole
    • AC-8304
    • PS-4462
    • MLS000779707
    • 5-phenyl-2H-1,2,3,4-tetraazole
    • 5-Phenyl-1H-tetraazole #
    • Inchi: 1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11)
    • InChI-sleutel: MARUHZGHZWCEQU-UHFFFAOYSA-N
    • LACHT: N1=C(C2C=CC=CC=2)N=NN1

Berekende eigenschappen

  • Exacte massa: 146.059246
  • Monoisotopische massa: 146.059246
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 122
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 54.5
  • XLogP3: 1.1
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd